Defined Low-Affinity NNMT Binding (Ki = 2.2 µM) vs. High-Potency Inhibitor II399 (Ki = 0.0059 µM)
The target compound exhibits a measurable but weak binding affinity for human nicotinamide N-methyltransferase (NNMT) with an inhibition constant (Ki) of 2.20E+3 nM (2.2 µM), as determined in a fluorescence polarization (FP)-based competition assay using full-length recombinant human NNMT [1]. In a class-level comparison, the high-potency NNMT bisubstrate inhibitor II399 demonstrates a Ki of 5.9 nM (0.0059 µM) in a similar biochemical assay [2]. This represents an approximately 370-fold potency difference. The low affinity of the target compound makes it unsuitable as a potent chemical probe but establishes its distinct utility as a non-potent, structurally-unique fragment or negative control compound for detailed mechanistic studies targeting NNMT.
| Evidence Dimension | Inhibitory potency against nicotinamide N-methyltransferase (NNMT) |
|---|---|
| Target Compound Data | Ki = 2.20E+3 nM (2.2 µM) |
| Comparator Or Baseline | II399: Ki = 5.9 nM (0.0059 µM) |
| Quantified Difference | Approximately 370-fold less potent than II399 |
| Conditions | Fluorescence polarization (FP)-based competition assay with full-length recombinant human NNMT |
Why This Matters
This validates the compound's unique role as a structurally defined, low-affinity binder, essential for assay development and controls, in contrast to high-potency probes where strong inhibition is the primary goal.
- [1] BindingDB. (2024). Affinity data for BDBM50627714 (CHEMBL5434313) from US20250017936, Compound 5i. Ki= 2.20E+3 nM for human NNMT. BindingDB Entry ID: 50020209. View Source
- [2] Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies. (2024). PMC. Ki for II399 = 5.9 ± 0.49 nM. View Source
